molecular formula C12H15NO B13824521 (E)-2-Benzyl-3-(dimethylamino)acrylaldehyde

(E)-2-Benzyl-3-(dimethylamino)acrylaldehyde

Cat. No.: B13824521
M. Wt: 189.25 g/mol
InChI Key: XCFSOIDTZWNRHP-FMIVXFBMSA-N
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Description

2-Benzyloxy-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 It is a derivative of acrolein, featuring a benzyloxy group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein typically involves multiple steps. One common method starts with benzyloxyacetaldehyde diethyl acetal, which is reacted with phosphorus pentachloride at low temperatures (0°C) and then heated to 75°C. The resulting intermediate is then treated with N,N-dimethylformamide at room temperature for 72 hours. Finally, the product is obtained by treating the reaction mixture with sodium hydroxide in water to achieve a pH of 8 .

Industrial Production Methods

While specific industrial production methods for 2-Benzyloxy-3-(dimethylamino)acrolein are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and using continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-3-(dimethylamino)acrolein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzyloxy and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

2-Benzyloxy-3-(dimethylamino)acrolein has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-3-(dimethylamino)acrolein involves its interaction with various molecular targets. The compound can form adducts with proteins and DNA, leading to changes in their structure and function. It can also induce oxidative stress and disrupt cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminoacrolein: This compound is structurally similar but lacks the benzyloxy group.

    2-Benzyloxyacrolein:

Uniqueness

2-Benzyloxy-3-(dimethylamino)acrolein is unique due to the presence of both benzyloxy and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and synthetic processes.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(E)-2-benzyl-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C12H15NO/c1-13(2)9-12(10-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3/b12-9+

InChI Key

XCFSOIDTZWNRHP-FMIVXFBMSA-N

Isomeric SMILES

CN(C)/C=C(\CC1=CC=CC=C1)/C=O

Canonical SMILES

CN(C)C=C(CC1=CC=CC=C1)C=O

Origin of Product

United States

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